Product packaging for Hexamethonium hydroxide(Cat. No.:CAS No. 556-81-0)

Hexamethonium hydroxide

Cat. No.: B1581242
CAS No.: 556-81-0
M. Wt: 236.39 g/mol
InChI Key: GYLUMIIRFKDCKI-UHFFFAOYSA-L
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Description

Historical Context and Evolution in Pharmacological Research

The development of hexamethonium (B1218175) in the late 1940s by William Paton and Eleanor Zaimis was a landmark in pharmacology. remedypublications.com Their research into a series of polymethylene bistrimethyl ammonium (B1175870) salts revealed that the length of the carbon chain determined the compound's primary site of action. ahajournals.org Specifically, the decane (B31447) derivative (decamethonium) showed potent neuromuscular blocking activity, while the pentane (B18724) (C5) and hexane (B92381) (C6, hexamethonium) derivatives acted as powerful ganglionic blockers. ahajournals.orgscispace.com

This discovery was pivotal for several reasons. First, it provided the first clear pharmacological evidence that the nicotinic acetylcholine (B1216132) receptors at autonomic ganglia were distinct from those at the skeletal neuromuscular junction. remedypublications.com Second, hexamethonium was introduced as one of the first effective treatments for severe hypertension. cymitquimica.comremedypublications.com At a time when treatment options for malignant hypertension were drastic and often ineffective, ganglionic blockade with hexamethonium represented the dawn of modern antihypertensive pharmacotherapy. remedypublications.comahajournals.org

However, the very mechanism that made hexamethonium effective—its broad-spectrum blockade of both sympathetic and parasympathetic ganglia—also led to its clinical decline. wikipedia.orgremedypublications.com The non-specificity of its action resulted in numerous side effects, and it was eventually superseded by more selective and better-tolerated antihypertensive agents. drugbank.comnih.govnih.gov Despite its diminished therapeutic role, its importance as a prototypical ganglionic blocker ensured its enduring legacy as a fundamental tool in pharmacological research, allowing scientists to investigate the functions of the autonomic nervous system. drugbank.comnih.gov

MilestoneSignificanceYear
Discovery Paton and Zaimis describe the ganglionic blocking properties of hexamethonium. remedypublications.com1948
Clinical Introduction Used as an early, effective treatment for severe hypertension. ahajournals.org~1950
Research Application Established as a tool to differentiate between ganglionic and neuromuscular nAChRs. remedypublications.com1948
Clinical Decline Replaced by more specific antihypertensive drugs with fewer side effects. drugbank.comnih.gov1950s

Contemporary Significance in Biomedical and Chemical Sciences Research

While no longer used clinically, hexamethonium hydroxide (B78521) remains an indispensable compound in research laboratories. drugbank.comchemimpex.com Its ability to selectively block peripheral autonomic ganglia without central nervous system effects makes it a crucial tool for dissecting the roles of the sympathetic and parasympathetic nervous systems in various physiological and pathophysiological processes. smolecule.comchemimpex.com

In Biomedical Research: Hexamethonium is widely employed in experimental pharmacology to study autonomic regulation of cardiovascular functions, such as blood pressure and heart rate. chemimpex.comspandidos-publications.com For instance, studies in spontaneously hypertensive rats (SHRs) use hexamethonium to quantify the contribution of sympathetic nerve activity to hypertension. Research has shown a direct correlation between the reduction in renal sympathetic nerve activity (RSNA) and the fall in mean arterial pressure (MAP) following hexamethonium administration, confirming its utility in evaluating basal sympathetic tone. spandidos-publications.com It is also used to investigate prejunctional nicotinic autoreceptors that modulate acetylcholine release at motor nerve terminals. nih.gov Furthermore, the development of hexamethonium derivatives, such as spin-labeled analogs and complexes with fullerene C60, highlights ongoing efforts to create more specialized research probes for studying biological systems and improving drug delivery to the central nervous system, respectively. nih.govresearchgate.net

Hexamethonium Research Findings in Spontaneously Hypertensive Rats (SHRs) vs. Wistar Rats

Parameter Hexamethonium Effect Finding
Renal Sympathetic Nerve Activity (RSNA) Dose-dependent reduction Greater reduction observed in SHRs at higher doses compared to normotensive Wistar rats. spandidos-publications.com
Mean Arterial Pressure (MAP) Dose-dependent reduction Greater reduction observed in SHRs at higher doses, indicating higher basal sympathetic tone. spandidos-publications.com
Heart Rate (HR) Dose-dependent reduction Significant reduction in both SHRs and Wistar rats. spandidos-publications.com

| Correlation | RSNA vs. MAP | A significant positive correlation exists between the percentage changes in RSNA and MAP after hexamethonium injection. spandidos-publications.com |

In Chemical Sciences: Beyond pharmacology, hexamethonium hydroxide has found significant applications in materials science and analytical chemistry. It is utilized as a structure-directing agent (SDA) in the synthesis of zeolites and metal-organic frameworks (MOFs). smolecule.comresearchgate.net The size and shape of the positively charged hexamethonium cation guide the assembly of precursor molecules, influencing the pore size and structure of the final crystalline material. smolecule.com This is crucial for creating materials with specific properties for applications in catalysis and gas separation. smolecule.comresearchgate.net For example, hexamethonium salts are used to direct the synthesis of zeolites like EU-1 and ZSM-48. researchgate.netresearchgate.net

In analytical chemistry, this compound serves as an electroosmotic flow modifier in capillary electrophoresis, a high-resolution separation technique. mdma.chacs.orgresearchgate.net Its presence in the background electrolyte helps to control the flow of the solution within the capillary, enabling the precise separation and quantification of various anions and organic acids. mdma.chresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H32N2O2 B1581242 Hexamethonium hydroxide CAS No. 556-81-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N2.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H2/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLUMIIRFKDCKI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.[OH-].[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-81-0
Record name Hexamethonium hydroxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediaminium, N1,N1,N1,N6,N6,N6-hexamethyl-, hydroxide (1:2)
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Record name HEXAMETHONIUM HYDROXIDE
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Mechanistic Elucidation of Hexamethonium Hydroxide S Actions at a Molecular and Cellular Level

Antagonism at Nicotinic Acetylcholine (B1216132) Receptors

Hexamethonium (B1218175) functions as a non-depolarizing antagonist at neuronal nicotinic acetylcholine receptors. wikipedia.org These receptors, which are ligand-gated ion channels, are critical for fast synaptic transmission within the sympathetic and parasympathetic ganglia of the autonomic nervous system. wikipedia.orgwikipedia.org Hexamethonium's blockade of these receptors inhibits the normal function of both systems. wikipedia.org

Specificity for Ganglionic Nicotinic Receptor Subtypes

The antagonistic effects of hexamethonium are most pronounced at nAChRs located in autonomic ganglia, often referred to as the 'ganglion-type' or 'C6' receptors. wikipedia.orgacnp.orgwikipedia.org These receptors are typically heteropentameric structures composed of various alpha (α) and beta (β) subunits, most commonly α3 and β4 subunits (α3β4). wikipedia.orgnih.govfrontiersin.org The presence of the β4 subunit, in particular, appears to be a key determinant for high-affinity hexamethonium binding. medchemexpress.com Studies have shown that co-expression of the α5 subunit with α3β4 receptors can further increase the potency of hexamethonium. researchgate.net This selectivity for ganglionic subtypes, such as α3β4 and α3β2, distinguishes it from its effects on other nAChR subtypes. frontiersin.orgnih.gov

Receptor SubtypeHexamethonium EffectReference
α3β4 Potent antagonism; considered a primary target. wikipedia.org
(α3β4)2α5 Increased potency of antagonism compared to α3β4 alone. frontiersin.orgresearchgate.net
α3β2 Antagonism, though may be less potent than at α3β4. nih.gov
α4β2 Antagonism, but generally less sensitive than ganglionic types. nih.govnih.gov
α7 Antagonism, but less potent than at heteromeric ganglionic receptors. nih.govnih.gov
Muscle-type (α1₂β1δε) Very low sensitivity; functionally distinct from ganglionic blockade. wikipedia.org

Differentiation from Muscarinic Acetylcholine Receptors and the Neuromuscular Junction

Hexamethonium's action is highly specific to nicotinic receptors and it does not have any significant effect on muscarinic acetylcholine receptors (mAChRs). wikipedia.orgncats.io While it can act as a very weak antagonist at certain muscarinic subtypes (specifically cardiac M2 receptors) at high concentrations, this is not its primary mechanism of action and occurs at levels far beyond those needed for nicotinic blockade. nih.govnih.gov

Furthermore, hexamethonium is clearly differentiated from agents that block the neuromuscular junction (NMJ). wikipedia.org The nAChRs at the NMJ are of the muscle-type, with a distinct subunit composition (α1₂β1δε), which confers a very low sensitivity to hexamethonium. wikipedia.orgacnp.org This selectivity allows hexamethonium to block autonomic ganglia without causing significant paralysis of skeletal muscle. wikipedia.orgucl.ac.uk While some studies in non-mammalian species like frogs have noted effects at the NMJ, its primary classification is as a ganglionic blocker. scispace.comscispace.com

Allosteric Modulation and Ionic Pore Blockade Mechanisms

The primary mechanism of hexamethonium's antagonism is not competitive with acetylcholine at the binding site. Instead, it functions as a non-competitive antagonist, chiefly through open-channel blockade. wikipedia.orgnih.govcdnsciencepub.com In this mechanism, the hexamethonium molecule enters and physically occludes the ion channel pore after it has been opened by the binding of acetylcholine. wikipedia.orgresearchgate.net This prevents the influx of cations that would normally lead to postsynaptic depolarization. wikipedia.org

This blockade is characteristically voltage-dependent, with the inhibitory effect being more pronounced at hyperpolarized (more negative) membrane potentials, which facilitates the entry of the positively charged hexamethonium ion into the channel pore. nih.govcdnsciencepub.com The action is also use-dependent, meaning the block becomes more profound with repeated receptor activation. nih.gov While open-channel block is the principal mechanism, some findings suggest hexamethonium may also have allosteric modulatory effects, binding to a site distinct from the pore or the acetylcholine binding site to influence receptor function, though this is less well-characterized than its pore-blocking action. mdpi.comnih.gov

Interactions with Other Ion Channels and Membrane Excitability

Beyond its definitive role at nAChRs, hexamethonium can influence neuronal function by interacting with other types of ion channels.

Modulation of Ca²⁺-Activated K⁺ Channels in Sympathetic Neurons

Research has demonstrated that hexamethonium can block certain calcium-activated potassium (KCa) channels in sympathetic neurons. nih.govresearchgate.net Specifically, it reduces the slow after-hyperpolarization (AHP) that follows an action potential. nih.gov This AHP is mediated by the opening of KCa channels in response to calcium influx during the action potential. By blocking these channels, hexamethonium inhibits the subsequent hyperpolarization that normally helps to regulate firing frequency. nih.govresearchgate.net This effect is independent of its nicotinic receptor antagonism and shows that hexamethonium can directly alter the intrinsic electrical properties of the neuron. nih.gov Studies have shown this effect occurs in a dose-dependent manner (in the 0.3 to 10 mM range) and is similar to the effect of apamin, a known blocker of some KCa channels. nih.govresearchgate.net

Regulation of Presynaptic and Postsynaptic Cholinergic Transmission

Hexamethonium hydroxide (B78521) is a quaternary ammonium (B1175870) compound recognized primarily for its function as a ganglionic blocker, which inhibits neurotransmission at autonomic ganglia. chemimpex.com Its mechanism of action is centered on its ability to act as a non-selective and non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). wikipedia.orgmedchemexpress.com Unlike competitive antagonists that bind to the acetylcholine (ACh) binding site, hexamethonium primarily acts by blocking the ion pore of the nAChR, thereby preventing the influx of cations that leads to postsynaptic depolarization. wikipedia.org This action effectively blocks transmission in both the sympathetic and parasympathetic nervous systems at the ganglionic level. wikipedia.orgderangedphysiology.com

Impact on Neurotransmitter Release and Autoreceptor Function

The influence of Hexamethonium on cholinergic transmission extends to the presynaptic nerve terminal, where it modulates neurotransmitter release, largely through its interaction with presynaptic nicotinic autoreceptors. These autoreceptors are nAChRs located on the presynaptic nerve ending that respond to the ACh released by the same terminal. nih.gov

Research indicates that Hexamethonium's effect on neurotransmitter release can be complex. In some experimental models, such as the rat phrenic nerve-diaphragm preparation, Hexamethonium has been shown to initially enhance the evoked release of acetylcholine. nih.gov This enhancement is attributed to the blockade of presynaptic nicotinic autoreceptors that normally mediate a negative feedback response, depressing further transmitter release. nih.gov However, this effect is often not sustained during prolonged stimulation. nih.gov

Conversely, other studies have demonstrated that Hexamethonium can decrease acetylcholine release. For instance, in experiments on the rat phrenic nerve, Hexamethonium was found to decrease the release of [3H]acetylcholine, suggesting it blocks a facilitatory or positive feedback role of these autoreceptors. nih.gov Similarly, in studies of high-activity synapses, Hexamethonium markedly reduced the frequency of spontaneous synaptic currents, indicating an inhibition of spontaneous ACh release. jneurosci.org This inhibitory action on release is also observed in the context of sympathetic nerve terminals, where Hexamethonium can abolish neurotransmitter release induced by nAChR agonists. plos.org

The function of presynaptic autoreceptors is to modulate the probability of neurotransmitter release. frontiersin.org Hexamethonium's interaction with these receptors reveals their diverse roles in different neuronal systems. Evidence suggests that the pharmacological properties of presynaptic nAChRs may differ from their postsynaptic counterparts, with some studies indicating that Hexamethonium is significantly more potent at presynaptic receptors. nih.gov The compound's ability to block endogenous autoinhibition at low stimulation frequencies further underscores its role in modulating autoreceptor function. nih.gov

Table 1: Research Findings on the Impact of Hexamethonium on Neurotransmitter Release

Preparation/ModelEffect of HexamethoniumProposed MechanismReference
Rat Phrenic Nerve-DiaphragmInitial enhancement of evoked transmitter releaseBlockade of presynaptic autoreceptors mediating negative feedback. nih.gov
Rat Phrenic NerveDecrease in evoked [3H]acetylcholine releaseBlockade of presynaptic nicotinic autoreceptors mediating positive feedback. nih.gov
Xenopus Nerve-Muscle Co-cultureInhibition of evoked synaptic currents and reduced frequency of spontaneous synaptic currentsBlockade of presynaptic nicotinic autoreceptors involved in a positive feedback loop. jneurosci.org
Mouse Vas Deferens (Sympathetic Nerves)Abolished epibatidine-induced neurotransmitter releaseNon-competitive antagonism of non-α7 presynaptic nAChRs. plos.org
Rat Nucleus AccumbensReduction of evoked dopamine (B1211576) releaseAntagonism of nAChRs on cholinergic interneurons that drive dopamine release. jneurosci.org

Feedback Mechanisms in Synaptic Transmission

Synaptic transmission is dynamically regulated by feedback mechanisms, where neurotransmitters act on presynaptic autoreceptors to modulate their own subsequent release. cambridge.org These feedback loops can be either positive (facilitatory) or negative (inhibitory) and are critical for synaptic plasticity. nih.govjneurosci.org Hexamethonium serves as a key pharmacological tool to dissect these complex regulatory pathways.

Negative Feedback Inhibition: In some synapses, released ACh acts on presynaptic nicotinic autoreceptors to inhibit further release, a process known as autoinhibition. This mechanism is thought to prevent excessive synaptic activity, particularly at low frequencies of nerve stimulation. nih.gov Hexamethonium, by blocking these inhibitory autoreceptors, can remove this "brake" on ACh release, leading to an enhancement of neurotransmission, as observed in studies on the rat neuromuscular junction. nih.govnih.gov This effect is often dependent on the extracellular calcium concentration and the frequency of stimulation. nih.gov

Positive Feedback Facilitation: Conversely, in other neuronal circuits, presynaptic nicotinic autoreceptors mediate a positive feedback loop. In this scenario, released ACh binds to and activates these autoreceptors, leading to an increase in calcium influx and facilitating subsequent neurotransmitter release. nih.govjneurosci.org This mechanism can amplify synaptic signals. Hexamethonium's antagonistic action at these autoreceptors disrupts this amplification, resulting in a decrease in neurotransmitter release. nih.govjneurosci.org For example, research on Xenopus motorneurons has shown that Hexamethonium inhibits evoked synaptic currents, suggesting it blocks a positive feedback regulation of ACh release. jneurosci.org Similarly, studies on the rat phrenic nerve concluded that presynaptic nicotine (B1678760) receptors mediate a positive feedback mechanism that can be triggered by endogenous acetylcholine and blocked by Hexamethonium. nih.gov

The existence of these opposing feedback mechanisms, both modulated by Hexamethonium, highlights the complexity of cholinergic synaptic regulation. The net effect of Hexamethonium on neurotransmitter release—whether it is enhancement or inhibition—depends on which type of feedback mechanism is dominant in the specific synapse under investigation. These feedback loops, involving interactions between afferent and efferent neurons within ganglia, are fundamental for the integration and processing of signals within the nervous system. oup.com

Table 2: Effects of Hexamethonium on Synaptic Feedback Mechanisms

Feedback MechanismRole of Presynaptic nAChREffect of HexamethoniumConsequence on ACh ReleaseReference
Negative Feedback (Autoinhibition)Activation by ACh inhibits further release.Blocks the inhibitory autoreceptor.Increases release (disinhibition). nih.govnih.gov
Positive Feedback (Autofacilitation)Activation by ACh enhances further release.Blocks the facilitatory autoreceptor.Decreases release. nih.govjneurosci.org

Methodological Paradigms Employing Hexamethonium Hydroxide in Experimental Design

In Vitro Experimental Models for Receptor Characterization and Cellular Response

In vitro models provide a controlled environment to investigate the direct effects of hexamethonium (B1218175) hydroxide (B78521) on specific tissues, cells, and receptors, free from the complexities of systemic physiological responses. These methods are fundamental for characterizing its mechanism of action and receptor selectivity.

Functional organ bath studies are a classic pharmacological technique used to measure the contractile or relaxant responses of isolated tissues to chemical substances. nih.govnih.gov In this setup, a piece of tissue is suspended in a bath containing a physiological salt solution, and its tension is measured with a force transducer. physiology.org Hexamethonium hydroxide is frequently used in these assays to antagonize the effects of nicotinic receptor agonists.

Research has shown that in functional studies, hexamethonium demonstrates varied antagonistic activity across different tissue types. For instance, it exhibited little to no significant antagonism of contractile responses induced by the cholinergic agonist carbachol (B1668302) in the guinea-pig ileum, oesophageal muscularis mucosae, urinary bladder, and trachea. ncats.ionih.gov However, clear antagonism was observed in other tissues. In guinea-pig left atrial preparations, hexamethonium antagonized the negative inotropic responses mediated by muscarinic receptors, with a calculated pKB value of 3.80. ncats.ionih.gov Similarly, it antagonized carbachol-induced contractile responses in the canine saphenous vein, yielding a pKB value of 3.75. ncats.io

In studies on guinea-pig ileum longitudinal muscle-myenteric plexus strips, hexamethonium was found to augment twitch contractions evoked by electrical field stimulation, suggesting complex modulatory roles beyond simple blockade. researchgate.net Further research using rabbit corpus cavernosum strips found that hexamethonium significantly inhibited nicotine-induced contractions, confirming its role as a nicotinic receptor antagonist in that tissue. koreamed.org

Table 1: Summary of Hexamethonium Effects in Functional Organ Bath Studies

Tissue Preparation Agonist / Stimulus Observed Effect of Hexamethonium Finding Citation
Guinea-Pig Ileum Carbachol Little to no significant antagonism - ncats.io, nih.gov
Guinea-Pig Oesophageal Muscularis Mucosae Carbachol Little to no significant antagonism - ncats.io, nih.gov
Guinea-Pig Urinary Bladder Carbachol Little to no significant antagonism - ncats.io, nih.gov
Guinea-Pig Trachea Carbachol Little to no significant antagonism - ncats.io, nih.gov
Guinea-Pig Left Atria Carbachol Antagonism of negative inotropic response pKB = 3.80 ncats.io, nih.gov
Canine Saphenous Vein Carbachol Antagonism of contractile response pKB = 3.75 ncats.io
Rabbit Corpus Cavernosum Nicotine (B1678760) Inhibition of contraction Significant koreamed.org

Electrophysiology involves studying the electrical properties of biological cells and tissues. uef.fi These techniques are crucial for understanding how a compound like this compound affects ion channels and membrane potentials, providing insight into its impact on neuronal and muscular function at a cellular level.

Voltage-clamp analysis is a sophisticated electrophysiological technique that allows researchers to hold the membrane potential of a cell at a set level, enabling the measurement of ion currents flowing across the membrane in response to receptor activation.

In studies on frog skeletal muscle fibers, voltage-clamp techniques were employed to investigate the antagonism between hexamethonium and cholinomimetic agonists. nih.gov The research demonstrated that hexamethonium caused a voltage-dependent reduction in the amplitude of endplate currents. The effect of hexamethonium on the time course of these currents was minor, though it did cause a slight prolongation of the decay phase at hyperpolarized potentials (more negative than -100 mV). nih.gov Furthermore, concentration-response curves for acetylcholine-induced currents were less steep in the presence of hexamethonium, a finding consistent with its antagonistic action on acetylcholine (B1216132) receptor channels. nih.gov

Intracellular recordings involve placing a microelectrode inside a single cell to measure its electrical activity directly. This method provides detailed information about the resting membrane potential, action potentials, and synaptic potentials.

While specific studies focusing solely on intracellular recordings with this compound in sympathetic ganglion cells are detailed, the principles of its antagonistic action at the neuromuscular junction are well-established through related electrophysiological methods like voltage-clamp analysis. nih.gov Hexamethonium's ability to block nicotinic acetylcholine receptors at these junctions prevents depolarization by acetylcholine, thereby inhibiting the transmission of nerve impulses to the muscle or subsequent neuron. This action is the fundamental reason for its classification as a ganglionic blocker. drugbank.com

Radioligand binding assays are used to quantify the affinity of a ligand (like hexamethonium) for a receptor. nih.gov In these experiments, a radioactively labeled compound (the radioligand) is incubated with a tissue preparation containing the receptor of interest. A competing, unlabeled ligand is then added to displace the radioligand, and the amount of radioactivity bound to the receptor is measured.

The interaction of hexamethonium with muscarinic receptor subtypes has been investigated using both functional and radioligand binding studies. ncats.ionih.gov In one key study, the presence of 3.2 mM hexamethonium caused an approximately 10-fold reduction in the pA2 value for the muscarinic antagonist methoctramine (B27182) at atrial muscarinic receptors. ncats.ionih.gov The pA2 value is a measure of the affinity of an antagonist for its receptor.

Table 2: Effect of Hexamethonium in Radioligand Binding Assay

Receptor System Competing Ligand Hexamethonium Concentration Finding Citation

Electrophysiological Techniques

In Vivo Animal Models for Systemic Physiological Inquiry

In vivo studies involve the use of living organisms, typically animal models such as rats, to examine the systemic effects of a compound. These models are invaluable for understanding how a substance affects complex physiological systems like the cardiovascular and nervous systems, which cannot be fully replicated in vitro.

Hexamethonium has been utilized in various in vivo animal models to probe the function of the autonomic nervous system. For example, it has been used in rat models to investigate its ability to reverse lethal cardiopulmonary damages induced by brainstem lesions, providing insights into neurogenic control of the heart and lungs. sigmaaldrich.com It has also been employed in translational in vivo models of trigeminal autonomic cephalalgias to help characterize the underlying pathophysiology of these headache disorders. sigmaaldrich.com In studies of respiratory failure in rat models, hexamethonium's effects helped to elucidate the role of cholinergic pathways in systemic toxicity. researchgate.net These studies leverage hexamethonium's properties as a ganglionic blocker to dissect the contribution of the autonomic nervous system to various physiological and pathophysiological states.

Autonomic Nervous System Function Assessment (e.g., Blood Pressure Regulation, Heart Rate Dynamics)

In experimental models, the administration of hexamethonium leads to a significant reduction in mean arterial pressure (MAP), heart rate (HR), and renal sympathetic nerve activity (RSNA). nih.gov Studies in both normal Wistar rats and spontaneously hypertensive rats (SHRs) have shown that intravenous injection of hexamethonium causes dose-dependent reductions in these cardiovascular parameters. nih.gov Notably, at higher doses, the reduction in RSNA and MAP is more pronounced in SHRs, indicating a greater reliance on sympathetic activity to maintain blood pressure in hypertensive states. nih.gov The strong positive correlation observed between the changes in RSNA and MAP following hexamethonium administration suggests that the alteration in MAP can be used to evaluate basal sympathetic nerve activity. nih.gov

In studies involving monkeys performing combined static and dynamic arm exercises, hexamethonium was used to elucidate the autonomic control of cardiovascular adjustments. nih.gov Before ganglionic blockade, heart rate was primarily influenced by the dynamic component of the exercise, while both static and dynamic elements affected blood pressure. nih.gov Following the administration of hexamethonium, heart rate and diastolic pressure showed little change during the exercise, and the rise in systolic pressure was attenuated, varying mainly with the static component. nih.gov These findings highlight the critical role of the autonomic ganglia in mediating the cardiovascular responses to different types of physical exertion.

Interactive Table: Effect of Hexamethonium on Cardiovascular Parameters

Parameter Effect of Hexamethonium Experimental Model Key Finding
Mean Arterial Pressure (MAP) Significant reduction Anesthetized rats (Wistar and SHR) Alterations in MAP can evaluate basal sympathetic nerve activity. nih.gov
Heart Rate (HR) Significant reduction Anesthetized rats (Wistar and SHR) Reduced by ganglionic blockade. nih.gov
Renal Sympathetic Nerve Activity (RSNA) Significant reduction Anesthetized rats (Wistar and SHR) Greater reduction in hypertensive rats at high doses. nih.gov
Systolic Blood Pressure Attenuated rise during exercise Rhesus monkeys Rise varies with static exercise component post-blockade. nih.gov
Diastolic Blood Pressure No appreciable change during exercise Rhesus monkeys Indicates ganglionic blockade prevents dynamic exercise response. nih.gov

Studies on Muscle Mechanoreflex and Peripheral Nicotinic Receptor Mediation

Hexamethonium is utilized in research to understand the role of peripheral nicotinic receptors in mediating reflexes, such as the muscle mechanoreflex. The muscle mechanoreflex is a response initiated by the mechanical stimulation of receptors in skeletal muscle, leading to cardiovascular adjustments. Hexamethonium's property as a nicotinic acetylcholine receptor (nAChR) antagonist allows researchers to investigate the involvement of ganglionic transmission in this reflex pathway. wikipedia.org By blocking these receptors in autonomic ganglia, it inhibits both sympathetic and parasympathetic outflow. wikipedia.org

While direct studies focusing solely on this compound and the muscle mechanoreflex are not prevalent in the provided search results, its established mechanism of action at autonomic ganglia provides the foundation for its use in such investigations. cymitquimica.comwikipedia.org Experiments on the cardiovascular responses to exercise, which involves the activation of the muscle mechanoreflex, have demonstrated that ganglionic blockade with hexamethonium significantly alters heart rate and blood pressure responses. nih.gov This indicates that the reflex arc controlling these cardiovascular adjustments during muscle activity is dependent on transmission through autonomic ganglia, where nicotinic receptors are present.

Neuromuscular Transmission Studies

This compound is a valuable compound in the study of neuromuscular transmission, primarily due to its action as a ganglionic blocker that antagonizes nicotinic acetylcholine receptors (nAChRs). cymitquimica.comwikipedia.org While its primary site of action is the autonomic ganglia, it has also been investigated for its effects at the neuromuscular junction, where a different subtype of nAChR is present. nih.govnih.gov

Research on the isolated phrenic nerve and diaphragm preparation of the rat has revealed a specific anti-curare effect of hexamethonium. nih.gov In muscles partially blocked by the neuromuscular blocking agent (+)-tubocurarine, the addition of hexamethonium resulted in an increase in twitch amplitude. nih.gov This enhancement was not observed when the block was induced by other agents like magnesium ions or gallamine. nih.gov Further investigation showed that hexamethonium increased the amplitude of extracellular endplate potentials only in the curarized muscle, without having any anticholinesterase activity or causing depolarization of muscle cells. nih.gov

Studies using voltage-clamp techniques on frog skeletal muscle fibers have shown that hexamethonium causes a voltage-dependent reduction in the amplitude of endplate currents. nih.gov It has a minor effect on the time course of these currents, slightly prolonging the decay phase at hyperpolarized potentials. nih.gov These findings contribute to the understanding of the complex interactions of different antagonists with the acetylcholine receptor channels at the neuromuscular junction.

Analytical Chemistry Techniques Utilizing this compound as a Reagent

This compound plays a significant role as a reagent in various analytical chemistry techniques, particularly in the separation and detection of anions. Its properties as a quaternary ammonium (B1175870) compound make it an effective component in the optimization of electrolyte systems for capillary electrophoresis and ion chromatography.

Applications in Capillary Electrophoresis for Anion Detection and Electrolyte Optimization

This compound is widely used in capillary electrophoresis (CE) as a component of the background electrolyte (BGE) for the analysis of inorganic and organic anions. nih.govrsc.org Its primary role is to act as an electroosmotic flow (EOF) modifier. nih.govnih.gov In the analysis of anions, which are negatively charged, it is often desirable to reverse the direction of the EOF, which is typically towards the cathode in an untreated fused-silica capillary. This compound, being a cationic compound, adsorbs to the negatively charged capillary wall, creating a layer of positive charges. rsc.org This reverses the EOF, causing it to move towards the anode, which is also the direction of electrophoretic migration for the anions, thus enabling their detection. rsc.org

The composition of the BGE is critical for achieving efficient separation of anions. A common BGE formulation includes an ultraviolet (UV) absorbing ion, such as pyromellitate or chromate, for indirect UV detection, and this compound as the EOF modifier. rsc.orgnih.gov For instance, an electrolyte consisting of pyromellitic acid, triethanolamine, sodium hydroxide, and this compound has been successfully used for the screening of poisonous anions in biological samples. nih.gov Another optimized electrolyte composed of pyromellitic acid, this compound, and calcium ions allowed for the separation of 22 different inorganic and organic anions in under 17 minutes. nih.gov

This compound is also involved in strategies to improve the reproducibility of CE methods. nih.gov Preconditioning the capillary, for example by rinsing with the acid corresponding to the UV absorbing probe in the BGE, can significantly improve the reproducibility of migration times and peak areas. nih.gov

Interactive Table: Application of this compound in Capillary Electrophoresis

Application BGE Components Detection Method Key Finding
Screening of poisonous anions 2.25 mM pyromellitic acid, 1.6 mM triethanolamine, 0.75 mM this compound, 6.5mM NaOH Indirect UV Efficient separation of 29 different anions from biological matrices. nih.gov
Determination of inorganic and organic anions 6.75 mM pyromellitic acid, 0.5 mM this compound, 0.05 mM Ca2+ Indirect UV Separation of 22 anions in less than 17 minutes with good reproducibility. nih.gov
Determination of inorganic anions in detergent Pyromellitate, this compound Indirect UV Complete resolution and quantification of chloride, sulfate, and nitrate (B79036). rsc.orgrsc.org

Integration in Ion Chromatography Methods for Inorganic Anion Determination

While this compound is more prominently featured in capillary electrophoresis literature, its utility extends to ion chromatography (IC) methods for the determination of inorganic anions. In the context of comparing analytical techniques, studies have used IC as a standard method to validate the results obtained from CE methods that employ this compound. rsc.orgrsc.orgrsc.org

In one such comparative study for the determination of inorganic anions like chloride, sulfate, and nitrate in detergent matrices, a CE method using a background electrolyte containing pyromellitate and this compound was developed. rsc.orgrsc.org The accuracy of this CE method was confirmed by comparing the results with those from conventional ion chromatography. rsc.orgrsc.org The statistical analysis of the results from both methods showed no evidence of systematic differences, thereby validating the CE method. rsc.orgrsc.org This indicates that this compound-based electrolyte systems in CE can produce results that are comparable in accuracy to established IC methods for anion analysis. rsc.orgrsc.org Although not a direct component of the IC mobile phase in these examples, its role in the development of validated, complementary analytical methods is significant.

Material Science Methodologies Incorporating this compound

This compound serves as a critical component in various material science applications, primarily owing to the dicationic nature of the hexamethonium ion. Its utility is most prominent in the synthesis of microporous materials and the formation of complex supramolecular structures.

Role as a Structure-Directing Agent in Zeolite Synthesis (e.g., ZSM-48, EU-1)

In the hydrothermal synthesis of zeolites, organic cations are frequently employed as structure-directing agents (SDAs), guiding the assembly of silicate (B1173343) and aluminate precursors into specific crystalline frameworks. mdpi.comrsc.org The hexamethonium cation, [(CH₃)₃N(CH₂)₆N(CH₃)₃]²⁺, is a flexible linear diquaternary cation that has proven particularly effective in directing the formation of zeolites with one-dimensional pore networks, most notably ZSM-48 and EU-1. mdpi.com Its role is to act as a template, stabilizing the porous structure and preventing the dissolution of precursors during crystallization. mdpi.com

Hexamethonium salts are well-established SDAs for producing ZSM-48, a zeolite with the MRE framework type. researchgate.netgoogle.com The synthesis conditions, including the composition of the initial hydrogel, are crucial in obtaining pure, crystalline ZSM-48. Key parameters that influence the crystallization include the silica-to-alumina (SiO₂/Al₂O₃) ratio, the alkalinity (e.g., OH⁻/SiO₂ ratio), and the concentration of the hexamethonium SDA. google.comresearchgate.net For instance, studies have shown that specific molar ratios of base to silica (B1680970) (0.1 to 0.3) and hexamethonium to silica (0.01 to 0.05) are optimal for producing ZSM-48 that is substantially free of other crystalline phases. google.com

Hexamethonium is also a recognized SDA for the synthesis of zeolite EU-1 (EUO framework type). researchgate.net A significant challenge in using hexamethonium as an SDA is its tendency to direct the crystallization of both ZSM-48 and EU-1, often resulting in co-crystallization or intergrowths of the two phases. researchgate.netrsc.org Research has focused on identifying synthesis parameters that favor the formation of one zeolite over the other. The preferential crystallization is influenced by factors such as the Si/Al ratio, sodium content, and organic content in the synthesis gel. researchgate.net For example, decreasing the water content in the synthesis gel to H₂O/Si < 1 has been shown to inhibit the formation of ZSM-48, favoring pure all-silica EU-1. researchgate.net Furthermore, a seeded approach using EU-1 crystals can effectively suppress the co-crystallization of ZSM-48 and allow for the synthesis of high-silica EU-1. nih.gov

The table below summarizes typical synthesis conditions for ZSM-48 and EU-1 using hexamethonium-based SDAs.

Zeolite TargetSDA UsedKey Synthesis ParametersOutcome/ObservationsReference
ZSM-48Hexamethonium chlorideSiO₂/Al₂O₃ ratio: 70-110; OH⁻/SiO₂ ratio: 0.1-0.3; SDA/SiO₂ ratio: 0.01-0.05Produces ZSM-48 substantially free of fibrous morphology and other zeolite phases like ZSM-50. google.comgoogle.com
ZSM-48Hexamethonium bromideNa₂O/SiO₂ ratio: 0.05-0.06; Crystallization Temp: 160°CImproved crystallinity was observed in this alkalinity range; lower alkalinity led to amorphous materials. tandfonline.com
High-Silica EU-1Hexamethonium ionsSeeded with EU-1 crystals; varied SiO₂/Al₂O₃ ratios (>500)Seeding inhibits ZSM-48 formation and decreases the apparent activation energy of EU-1 nucleation. researchgate.netnih.gov
All-Silica EU-1Hexamethonium cationsLow water content (H₂O/Si < 1)Inhibited the formation of ZSM-48, which typically forms in more diluted conditions. researchgate.net
EU-1Hexamethonium bromidepH ≈ 13; Temp: 200°C; Time: 72hIdentified as the most effective conditions for synthesizing crystalline EU-1 with Si/Al = 25. researchgate.net

Formation of Ionic Self-Assembled Structures

Ionic self-assembly is a process where molecules spontaneously organize into ordered structures, driven primarily by electrostatic interactions between oppositely charged species. This compound is an effective component in forming such structures due to its nature as a bola-type strong alkali dication.

Detailed studies have shown that this compound can form complex ionic self-assembled structures when mixed with the branched phosphoric acid, di-(2-ethylhexyl) phosphoric acid (DEHPA). kisti.re.krresearchgate.net In aqueous solutions, the interaction between the dicationic hexamethonium (HMO²⁺) and the anionic DEHPA leads to a rich phase behavior that is highly dependent on the concentration and molar ratio (ρ) of the two components. researchgate.net These complexes exhibit significant surface activity, with a critical micelle concentration (cmc) far below that of either individual component. researchgate.net

The morphology of the self-assembled structures varies with the composition of the mixture. At specific concentration ranges of this compound (e.g., 10-100 mmol·L⁻¹), increasing the concentration of DEHPA leads to a sequential phase transition from an isotropic phase (L₁), to a birefringent lamellar phase (Lα), and finally to a phase-separated region. researchgate.net Cryogenic transmission electron microscopy (Cryo-TEM) and freeze-fracture transmission electron microscopy (FF-TEM) have revealed the presence of multilamellar vesicles with flexible and even branched bilayers within the Lα phase. researchgate.net In other compositional ranges, novel, closely-stacked flat structures that resemble foams or cellular networks have been discovered. researchgate.net The rheological properties of these phases are highly sensitive to the molar ratio, indicating sophisticated self-assembly behavior. researchgate.net

The table below outlines the observed phase behavior in the this compound (HMO(OH)₂) and di-(2-ethylhexyl) phosphoric acid (DEHPA) system.

HMO(OH)₂ ConcentrationObservation with Increasing DEHPA ConcentrationObserved Structures/PhasesReference
10-100 mmol·L⁻¹Successive phase transitions are observed.Isotropic (L₁) phase → Birefringent lamellar (Lα) phase → Phase separation. researchgate.net
> 78 mmol·L⁻¹A narrow two-phase region appears between the single phases.Single L₁ phase → L₁/Lα two-phase region → Single Lα phase. researchgate.net
N/A (in Lα phase)Microscopy reveals complex vesicle morphology.Multilamellar vesicles with flexible and branched bilayers. researchgate.net
N/A (at ρ ≈ 2.2-2.6)Microscopy reveals unique solid-like structures.Closely-stacked flat structures resembling foams or cellular networks. researchgate.net

Substantive Contributions of Hexamethonium Hydroxide Research to Biomedical and Chemical Sciences

Advancements in Autonomic Neuroscience

Dissection of Sympathetic and Parasympathetic Pathway Contributions to Organ Function

Hexamethonium (B1218175) has been instrumental in elucidating the distinct contributions of the sympathetic and parasympathetic nervous systems to the function of various organs. By non-selectively blocking both divisions of the autonomic nervous system at the ganglionic level, researchers can observe the resulting physiological changes and infer the dominant autonomic tone of a particular organ. wikipedia.orgwikipedia.org The effects of this ganglionic blockade are widespread, impacting numerous organ systems throughout the body. usmlestrike.com For instance, in cardiovascular research, hexamethonium has been used to study the autonomic control of blood pressure and heart rate. nih.gov Its administration leads to a reduction in sympathetic outflow, resulting in decreased heart rate, blood pressure, and peripheral vasodilation. usmlestrike.com

In studies of the gastrointestinal system, hexamethonium has been employed to investigate the role of the autonomic nervous system in motility and secretion. nih.gov It has been shown to inhibit reflex gastrointestinal secretions and the cyclical contractions of the reticulo-rumen and abomasal motility in sheep. nih.gov Furthermore, research on the urinary bladder and urethra has utilized ganglionic blockers like hexamethonium to understand their pharmacological responses. nih.gov The blockade of parasympathetic ganglia by hexamethonium can lead to effects such as dry mouth, urinary retention, and constipation. usmlestrike.com

Effects of Hexamethonium-Induced Ganglionic Blockade on Organ Systems

Organ SystemEffect of Ganglionic BlockadeObserved Physiological Change
CardiovascularInhibition of sympathetic toneDecreased heart rate and blood pressure, vasodilation usmlestrike.com
GastrointestinalInhibition of parasympathetic and sympathetic controlReduced motility and secretions, constipation usmlestrike.comnih.gov
UrinaryInhibition of parasympathetic toneUrinary retention usmlestrike.comnih.gov
GlandularInhibition of parasympathetic toneDecreased salivation and lacrimation (dry mouth and eyes) wikipedia.org

Elucidation of Cholinergic Synaptic Transmission and Synaptic Plasticity

Hexamethonium has been a valuable pharmacological tool for investigating the mechanisms of cholinergic synaptic transmission. By blocking nicotinic receptors at the ganglia, it allows for the isolation and study of other components of neurotransmission. taylorandfrancis.com Research has shown that hexamethonium acts as a non-competitive antagonist, blocking the ion pore of the neuronal nicotinic receptor rather than competing with acetylcholine (B1216132) for its binding site. wikipedia.org This mode of action has been crucial in understanding the structure and function of these receptors. nih.gov

The use of hexamethonium has helped to differentiate the roles of nicotinic and muscarinic acetylcholine receptors in synaptic transmission. wikipedia.org It does not affect the muscarinic receptors on target organs of the parasympathetic nervous system, allowing for the specific study of ganglionic transmission. wikipedia.org In studies on the guinea pig ileum, hexamethonium was shown to abolish the effects of prostaglandin E2, indicating its role in blocking cholinergic interneurons. researchgate.net Furthermore, in the mouse ileum, hexamethonium inhibited both ascending contraction and descending relaxation, suggesting the involvement of cholinergic interneurons in these neural reflexes. researchgate.net

Insights into Neurological Disorders and Reflex Pathways

The study of hexamethonium has provided valuable insights into the pathophysiology of certain neurological disorders and the mechanisms of autonomic reflex pathways. In the past, it was used in the management of autonomic dysreflexia, a condition characterized by an overactive autonomic nervous system response. taylorandfrancis.com Although no longer a primary treatment due to its non-specific effects, its historical use has contributed to the understanding of this disorder. wikipedia.orgusmlestrike.com

Hexamethonium is also utilized in experimental models to investigate autonomic reflexes. usmlestrike.com For example, it can be used to prevent vagal reflex responses to changes in blood pressure, such as the reflex bradycardia caused by norepinephrine. usmlestrike.com By blocking these reflexes, researchers can study the direct effects of other substances or stimuli on the cardiovascular system. nih.gov Studies in spontaneously hypertensive rats have shown that hexamethonium attenuates sympathetic activity and blood pressure, providing a model to evaluate basal sympathetic nerve activity. nih.gov

Progress in Receptor Pharmacology and Drug Development Principles

Identification of Nicotinic Receptor Subtype Selectivity and Diverse Actions

While hexamethonium is generally considered a non-selective ganglionic blocker, research has revealed that it exhibits some degree of selectivity for different nicotinic acetylcholine receptor (nAChR) subtypes. wikipedia.orgresearchgate.net Studies have also uncovered diverse actions beyond its primary role as a nicotinic antagonist. For example, research has shown that hexamethonium can also act as a weak muscarinic antagonist, with a higher affinity for cardiac M2 receptors than for M1 or M3 receptors. nih.gov This finding highlights the importance of considering potential off-target effects when using this compound in research. nih.gov

The interaction of hexamethonium with different nAChR subtypes has been a subject of investigation. For instance, in a study on the inhibitory effect of nicotine (B1678760) on ATP-evoked responses in macrophages, the non-selective ganglionic nAChR antagonist hexamethonium did not alter this effect, suggesting the involvement of other receptor subtypes. researchgate.net In contrast, studies in anesthetized mice have suggested that different nAChR subtypes may mediate sympathetic and parasympathetic cardiovascular responses, with the α7 subtype being linked to sympathetic responses and the α4β2 subtype to parasympathetic responses. nih.gov

Receptor Binding Affinity of Hexamethonium

Receptor SubtypeBinding Affinity (pKi)
Muscarinic M2 (cardiac)3.68 nih.gov
Muscarinic M1 (cerebrocortical)3.28 nih.gov
Muscarinic M3 (submaxillary gland)2.61 nih.gov

Comparative Pharmacological Profiling of Ganglionic Blockers (e.g., Mecamylamine, Adenosine)

Comparative studies of hexamethonium with other ganglionic blockers, such as mecamylamine and adenosine, have been crucial in refining the understanding of their mechanisms of action and pharmacological profiles. nih.gov Mecamylamine, a secondary amine, differs from the quaternary ammonium (B1175870) compound hexamethonium in that it can cross the blood-brain barrier. nih.gov

Research comparing the effects of mecamylamine and hexamethonium on nicotinic receptors of sympathetic neurons revealed that while both are voltage-dependent antagonists, mecamylamine exhibits a use-dependent effect, suggesting a different action site from hexamethonium. nih.gov In studies on the guinea pig isolated ileum, hexamethonium produced a parallel shift in the dose-response curve for nicotine without depressing the maximum response, characteristic of competitive antagonism. nih.gov In contrast, mecamylamine caused a rightward shift with a gradual depression of the curve. nih.gov Adenosine, on the other hand, only produced a gradual depression, suggesting a non-competitive mode of antagonism. nih.gov

Comparative Pharmacological Profile of Ganglionic Blockers

CompoundMechanism of ActionEffect on Nicotine Dose-Response Curve (Guinea Pig Ileum)Key Characteristics
HexamethoniumNon-competitive, open-channel blockade of nAChRs wikipedia.orgParallel rightward shift, no depression of maximum response nih.govQuaternary ammonium compound, does not cross the blood-brain barrier nih.gov
MecamylamineNon-competitive, voltage and use-dependent blockade of nAChRs nih.govRightward shift with gradual depression of maximum response nih.govSecondary amine, crosses the blood-brain barrier nih.gov
AdenosineNon-competitive antagonism of nicotine's effects nih.govGradual depression of the curve nih.govActs via a different mechanism than traditional ganglionic blockers nih.gov

Modeling Synaptic Drug Interactions and Antagonist Binding

Hexamethonium has proven to be an invaluable tool in modeling synaptic drug interactions and understanding the mechanisms of antagonist binding, primarily at neuronal nicotinic acetylcholine receptors (nAChR). As a non-depolarizing ganglionic blocker, its specific mode of action allows researchers to dissect complex physiological processes at the synapse. wikipedia.org Hexamethonium acts as a neuronal nAChR antagonist, not by competing with acetylcholine at its binding site, but by physically obstructing the ion pore of the receptor. wikipedia.org This mechanism distinguishes it from competitive antagonists and provides a clear model for non-competitive antagonism.

Research utilizing hexamethonium has elucidated the dynamics of receptor blockade. For instance, in studies on the rat isolated diaphragm preparation, hexamethonium has been shown to reverse the block caused by more potent competitive antagonists like tubocurarine (B1210278). nih.gov In the presence of tubocurarine, hexamethonium increases the amplitude of the end-plate potential without altering the quantal content of acetylcholine release. nih.gov This finding suggests that by equilibrating with the receptor, hexamethonium reduces the fraction of receptors completely excluded by the more potent antagonist, thereby allowing the neurotransmitter to compete for a larger number of receptors and generate a greater response. nih.gov This model has been instrumental in understanding that the competitive nature of a drug can be dependent on the duration of the synaptic event; for antagonists with slow dissociation times like tubocurarine, the interaction is not truly competitive during the brief period of neurotransmitter action. nih.gov

Furthermore, studies have used hexamethonium to differentiate between the effects of direct sympathetic nerve stimulation and the action of acetylcholine. In the presence of atropine, acetylcholine's effects can mimic sympathetic stimulation; however, hexamethonium can block the action of exogenously applied acetylcholine without preventing the effects of direct nerve stimulation. nih.gov This selective blockade is crucial for modeling and isolating the specific pathways of drug action within the autonomic nervous system. nih.gov

Understanding Physiological Systems and Their Regulation

Cardiovascular Reflex Arc Analysis and Hypertension Pathophysiology

Hexamethonium's ability to block autonomic ganglia has made it a cornerstone in the study of cardiovascular reflex arcs and the pathophysiology of hypertension. nih.govtaylorandfrancis.comnih.gov By inhibiting neurotransmission in both the sympathetic and parasympathetic ganglia, hexamethonium allows researchers to investigate the underlying role of the autonomic nervous system in blood pressure regulation. wikipedia.orgnih.gov

In studies involving spontaneously hypertensive rats (SHRs), hexamethonium has been used to demonstrate the enhanced sympathetic activity characteristic of this condition. Intravenous administration of hexamethonium significantly reduces renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR) in both hypertensive and normotensive rats. nih.gov Notably, higher doses of hexamethonium result in a greater reduction in RSNA and MAP in SHRs compared to their normotensive counterparts, highlighting the heightened sympathetic tone in hypertension. nih.gov The strong positive correlation observed between the reduction in RSNA and the fall in MAP following hexamethonium administration provides a method to evaluate basal sympathetic nerve activity and its contribution to blood pressure. nih.gov

These studies provide critical insights into the mechanisms of hypertension, demonstrating a direct link between sympathetic nerve activity and elevated blood pressure. The use of hexamethonium allows for the effective dissection of autonomic contributions to cardiovascular control, confirming that alterations in MAP in response to ganglionic blockade can serve as an index of sympathetic tone. nih.gov

Effect of Hexamethonium on Cardiovascular Parameters in Hypertensive Rats

ParameterObservationSignificance in Research
Renal Sympathetic Nerve Activity (RSNA)Significantly reduced following hexamethonium administration. nih.govDemonstrates the role of sympathetic outflow in maintaining blood pressure.
Mean Arterial Pressure (MAP)Significantly reduced, with a greater reduction observed in spontaneously hypertensive rats (SHRs) at higher doses. nih.govHighlights the contribution of elevated sympathetic tone to the pathophysiology of hypertension.
Heart Rate (HR)Significantly reduced in both SHRs and normotensive rats. nih.govIllustrates the impact of autonomic blockade on cardiac chronotropy.
Correlation between RSNA and MAPA significant positive correlation between the alterations in RSNA and MAP was observed. nih.govSuggests that the MAP response to hexamethonium can be used to assess basal sympathetic nerve activity. nih.gov

Gastrointestinal Autonomic Control Research

Hexamethonium has been instrumental as a pharmacological probe to elucidate the complex role of the autonomic nervous system in regulating gastrointestinal (GI) functions. nih.govkisti.re.kr By blocking autonomic ganglia and the Auerbach plexus, it allows for the differentiation between intrinsic and extrinsic neural control of GI motility and secretion. nih.gov

Research in conscious sheep has utilized hexamethonium to assess the degree of autonomic influence on various upper GI functions. These studies revealed a hierarchy of inhibition: cyclical contractions of the reticulo-rumen and abomasal motility are more significantly inhibited by hexamethonium than gastric acid secretion and duodenal migrating myoelectrical complexes. nih.gov This differential effect suggests a varied reliance on autonomic pathways for different GI processes. For example, the more profound impact on abomasal motility and acid secretion compared to the cyclical activity of the reticulum points to a greater impingement of parasympathetic pathways on these functions. nih.gov

Furthermore, the duration of inhibition of reticular contractions was found to be dose-dependent, lasting from 0.5 to 5 hours. nih.gov In contrast, abomasal motility and acid secretion, while also reduced, exhibited strong and prolonged rebound effects after the initial inhibition. nih.gov These findings underscore the complex interplay of autonomic control and local regulatory mechanisms within the gastrointestinal tract.

Respiratory Reflex Pathway Delineation

The role of hexamethonium in delineating respiratory reflex pathways has been explored, particularly in the context of airway responsiveness. Studies investigating reflex bronchoconstriction have used hexamethonium to block parasympathetic reflex pathways. In a study on atopic subjects, some of whom had asthma, inhaled hexamethonium was used to induce systemic ganglionic blockade to assess its effect on histamine-induced bronchoconstriction. nih.gov

The research found that hexamethonium alone did not significantly alter the provocative concentration of histamine required to cause a 20% fall in FEV1, suggesting that the primary effect of inhaled histamine is not mediated by a reflex bronchoconstriction. nih.gov Instead, the findings point towards a direct stimulation of H1-receptors on the airway smooth muscle. nih.gov This use of hexamethonium was crucial in concluding that histamine hyperresponsiveness in asthma is not primarily a result of a defect in the parasympathetic nervous supply to the airways. nih.gov Hexamethonium's ability to block these reflexes allows researchers to isolate and study the direct muscular and local effects of various stimuli on the airways.

Innovations in Material Synthesis and Catalysis

Facilitation of Zeolite Crystallization and Morphological Control for Catalytic Applications

In the realm of materials science, hexamethonium hydroxide (B78521) serves as a critical organic structure-directing agent (SDA) in the synthesis of zeolites. researchgate.net Zeolites are crystalline microporous aluminosilicates widely used as catalysts in the petrochemical industry. rsc.org The synthesis of specific zeolite structures often requires an SDA to guide the formation of their unique nanoporous cages and channels. researchgate.net

Hexamethonium ions have been systematically studied for their role in the synthesis of one-dimensional zeolitic structures such as ZSM-48 and EU-1. researchgate.net The presence of hexamethonium hydroxide in the synthesis hydrogel influences key properties of the final zeolite product, including preferential crystallization, crystal size, and the nature of the Brønsted acid sites, which are crucial for catalytic activity. researchgate.net For example, in the synthesis of isomorphously substituted ITH zeolites, the use of this compound as the SDA was found to be a determining factor for these characteristics.

The concentration of hexamethonium, along with other factors like sodium content and the Si/Al ratio in the initial gel, can be adjusted to control whether ZSM-48 or EU-1 crystallizes, or if a co-crystallization of both occurs. researchgate.net This level of control over the final product's morphology and properties is vital for tailoring catalysts to specific industrial applications, such as hydroisomerization. researchgate.net

Role of Hexamethonium in Zeolite Synthesis

Zeolite TypeRole of HexamethoniumControlling FactorsImpact on Catalytic Application
EU-1Acts as a structure-directing agent (template). researchgate.netSodium content, organic content, Si/Al ratio. researchgate.netInfluences crystal size and acidity, which are critical for catalytic performance in reactions like hydroisomerization. researchgate.net
ZSM-48Acts as a structure-directing agent. researchgate.netSodium content, organic content, Si/Al ratio. researchgate.netDetermines the final crystalline structure and properties, impacting its effectiveness as an acidic support for catalysis. researchgate.net
ITH ZeolitesDetermines crystal size and the nature of Brønsted acid sites.Type of organic SDA used.Allows for the tuning of acidic and catalytic properties for specific applications.

Development of Hierarchical Pore Structures in Catalytic Materials

Research into this compound and its derivatives has significantly contributed to the development of advanced catalytic materials, particularly in the synthesis of hierarchical zeolites. These materials are characterized by a multi-level pore structure, typically combining the inherent microporosity of zeolites with a network of larger mesopores (2-50 nm) or macropores (>50 nm). This hierarchical architecture is highly desirable in catalysis as it facilitates improved access of reactant molecules to the active sites within the zeolite framework and enhances the diffusion of products, thus boosting catalytic activity, selectivity, and lifetime.

Hexamethonium cations are known to be effective structure-directing agents (SDAs) for the synthesis of specific microporous zeolites, most notably EU-1. The EU-1 zeolite possesses a one-dimensional 10-membered ring channel system, which can impose diffusion limitations in catalytic reactions involving bulky molecules. To overcome this, researchers have explored strategies to introduce a secondary, larger pore system, creating a hierarchical EU-1 structure. The primary role of the hexamethonium cation in these syntheses is to direct the formation of the microporous EUO framework, while a secondary template, or "mesoporogen," is often employed to generate the interconnected mesopores.

A notable approach involves the use of a dual-template system where hexamethonium bromide, a salt that provides the hexamethonium cation, is used in conjunction with a mesopore-generating agent. For instance, one study successfully synthesized a series of hierarchical EU-1 molecular sieves by introducing water-rich gelatinized starch into the synthesis gel containing the hexamethonium SDA. The introduction of gelatinized starch was found to be beneficial for the formation of intergranular mesopores. By varying the amount of gelatinized starch, the ratio of mesopore to micropore volume could be systematically controlled.

Another successful strategy for creating hierarchical EU-1 zeolites involves the addition of organosilanes to the synthesis mixture. In one such study, various organosilanes, including N-β-(aminoethyl)-γ-aminopropyl methyl dimethoxyl silane (APAEDMS), were used as additives. researchgate.net The research demonstrated that the addition of APAEDMS led to a significant increase in the exterior surface area and mesopore volume of the EU-1 zeolite compared to its conventional counterpart. This enhancement in mesoporosity is crucial for reducing diffusional restrictions in catalytic applications. researchgate.net

The improved mass transport properties of these hierarchical EU-1 zeolites have been shown to translate into enhanced catalytic performance. In the isomerization of m-xylene, the hierarchical EU-1 synthesized with an organosilane additive exhibited higher conversion and selectivity towards the desired p-xylene isomer at thermodynamic equilibrium. researchgate.net Similarly, in xylene isomerization reactions, hierarchical EU-1 zeolites prepared with gelatinized starch showed an increase in the equilibrium concentration of p-xylene and a higher yield of C8 aromatics as the mesopore-to-micropore volume ratio increased. These findings underscore the critical role of the hierarchical structure in improving the efficiency of zeolite catalysts.

The table below summarizes the key findings from studies on the synthesis of hierarchical EU-1 zeolites using a hexamethonium-based SDA in combination with a mesoporogen.

MesoporogenKey FindingsResulting PropertiesCatalytic Performance Enhancement
Gelatinized StarchIntroduction of starch facilitates the formation of intergranular mesopores. The mesopore/micropore volume ratio can be controlled by the amount of starch added. Mesopore/micropore volume ratio increased from 1.55 to 4.44 with increasing starch content from 0% to 6%. In xylene isomerization, the equilibrium concentration of p-xylene increased from 23.35% to 23.85%, and the C8 yield increased from 95.76% to 97.15%.
Organosilanes (e.g., APAEDMS)Organosilanes influence the crystal morphology and promote the formation of mesopores.The exterior surface area increased by 62.1% and the mesopore volume increased by 129.1% compared to conventional EU-1. researchgate.netIn m-xylene isomerization, the isomerization activity (PX/X) reached ~24.09% (near thermodynamic equilibrium), and the selectivity of C8 aromatic hydrocarbons increased from 75.16% to 84.85%. researchgate.net

These studies collectively demonstrate a powerful strategy for designing advanced catalytic materials. By using this compound or its salts to direct the microporous zeolite framework and incorporating a suitable mesoporogen, it is possible to create hierarchical catalysts with tailored porosity and significantly improved performance for important chemical transformations.

Methodological Caveats and Limitations in Hexamethonium Hydroxide Based Research Models

Non-Specific Autonomic System Blockade Considerations in Whole-Organism Studies

A primary limitation of using hexamethonium (B1218175) in whole-organism studies is its non-specific blockade of autonomic ganglia. By acting as a neuronal nicotinic (nAChR) receptor antagonist, hexamethonium inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. wikipedia.org This indiscriminate action results in a generalized paralysis of the autonomic nervous system, making it challenging to attribute observed physiological effects to a specific branch of autonomic control. britannica.com

The drug acts by blocking the ion pore of the neuronal nicotinic receptors in autonomic ganglia, which are fundamental for transmission in both sympathetic and parasympathetic pathways. wikipedia.org Consequently, the physiological response to hexamethonium administration reflects a composite of inhibiting both systems. For instance, while the blockade of sympathetic ganglia may lead to vasodilation and a decrease in blood pressure, the concurrent blockade of parasympathetic ganglia can result in effects such as reduced gastrointestinal motility and urinary retention. wikipedia.orgnih.gov This broad-spectrum activity complicates the dissection of individual autonomic contributions to organ function in conscious animal models.

The following table summarizes the dual effects of hexamethonium's non-specific blockade:

Autonomic BranchPrimary Neurotransmitter at GangliaEffect of Hexamethonium BlockadeResulting Physiological Effects in Whole-Organism Models
Sympathetic Acetylcholine (B1216132)Inhibition of postganglionic sympathetic neuronsVasodilation, hypotension, reduced cardiac output
Parasympathetic AcetylcholineInhibition of postganglionic parasympathetic neuronsReduced salivation, decreased gastric acid secretion, slowed gastrointestinal motility, urinary retention

Permeability Constraints: Implications of Poor Gastrointestinal Absorption and Blood-Brain Barrier Exclusion

The physicochemical properties of hexamethonium impose significant permeability constraints that are critical considerations in research design. As a bis-quaternary ammonium (B1175870) compound, hexamethonium is highly water-soluble and carries a permanent positive charge. derangedphysiology.com These characteristics severely limit its ability to cross biological membranes.

One major implication is its poor absorption from the gastrointestinal tract. drugcentral.org Oral administration of hexamethonium results in low and unpredictable bioavailability, making it an unreliable route for achieving systemic concentrations in research settings. This necessitates parenteral administration (e.g., intravenous or intramuscular) to ensure consistent and effective delivery of the compound. derangedphysiology.com

Furthermore, hexamethonium does not cross the blood-brain barrier. drugcentral.org This exclusion from the central nervous system (CNS) is advantageous in studies aiming to isolate the peripheral effects of ganglionic blockade without confounding central actions. However, it also means that hexamethonium is unsuitable for investigating the role of central autonomic ganglia in physiological processes. The blood-brain barrier acts as a significant limiting factor for the therapeutic and research applications of many compounds, and hexamethonium is a classic example of a peripherally restricted agent. researchgate.netnih.gov

The table below outlines the key permeability characteristics of hexamethonium and their research implications:

Permeability CharacteristicPhysicochemical BasisResearch Implication
Poor Gastrointestinal Absorption High water solubility and permanent positive chargeOral administration is ineffective; parenteral routes are required for reliable systemic exposure.
Blood-Brain Barrier Exclusion High water solubility and permanent positive chargeAllows for the specific study of peripheral autonomic blockade without direct CNS effects. Unsuitable for studies requiring central ganglionic blockade.

Potential for Off-Target or Secondary Pharmacological Actions Beyond Primary Receptor Blockade

While hexamethonium is primarily characterized as a ganglionic nicotinic receptor antagonist, evidence suggests the potential for off-target or secondary pharmacological actions. These actions, though often observed at higher concentrations, can introduce confounding variables in experimental models.

One notable secondary effect is a direct depressant action on muscarinic synaptic membranes. nih.gov Studies have shown that hexamethonium can depress responses to muscarinic agonists, indicating an interaction with muscarinic receptors that is independent of its primary ganglionic blocking activity. nih.gov This finding is significant as it suggests that not all observed effects of hexamethonium can be solely attributed to the blockade of nicotinic acetylcholine receptors in the autonomic ganglia.

Additionally, under certain experimental conditions, hexamethonium has been shown to exhibit an "anti-curare" action at the skeletal neuromuscular junction. nih.gov In preparations where neuromuscular transmission is blocked by competitive antagonists like tubocurarine (B1210278), hexamethonium can paradoxically enhance the response to acetylcholine. nih.gov This effect is complex and appears to be dependent on the presence of acetylcholinesterase. nih.gov While the neuromuscular junction is not its primary site of action, this secondary effect highlights the potential for hexamethonium to interact with other cholinergic systems, particularly at high concentrations.

Off-Target ActionExperimental ObservationPotential Confounding Variable in Research
Muscarinic Receptor Depression Depression of responses to muscarinic agonists in isolated ganglion preparations. nih.govObserved physiological effects may not be exclusively due to nicotinic receptor blockade.
Anti-curare Effect Reversal of neuromuscular blockade induced by tubocurarine in isolated diaphragm preparations. nih.govIn studies involving skeletal muscle function, high concentrations of hexamethonium could introduce unexpected effects.

Translational Challenges from In Vitro and Animal Studies to Human Physiology

Translating findings from in vitro and animal studies involving hexamethonium to human physiology presents several challenges. The non-specific nature of its autonomic blockade, as discussed previously, is a primary obstacle. wikipedia.orgbritannica.com While animal models can provide valuable insights into fundamental autonomic mechanisms, the integrated and often more complex autonomic regulation in humans can lead to different physiological responses.

The side-effect profile that resulted from its non-specific action in humans, such as orthostatic hypotension, sexual dysfunction, constipation, and urinary retention, ultimately led to the discontinuation of its clinical use for conditions like hypertension. wikipedia.org This historical clinical experience underscores the difficulty in translating the desired therapeutic effect (e.g., blood pressure reduction) from animal models without encountering a broad range of intolerable effects due to the lack of receptor and system selectivity.

Furthermore, interspecies differences in the density and distribution of nicotinic receptors, as well as variations in baseline autonomic tone, can influence the effects of hexamethonium. Therefore, direct extrapolation of quantitative data from animal studies to predict human responses should be approached with caution. The development of more specific autonomic-modulating agents has largely superseded the use of broad ganglionic blockers like hexamethonium in clinical practice, reflecting the translational limitations of such non-specific compounds.

Future Directions and Emerging Research Avenues for Hexamethonium Hydroxide

Exploration in Novel Supramolecular Materials and Ionic Liquids for Advanced Applications

The distinct molecular architecture of hexamethonium (B1218175), featuring two cationic centers separated by a flexible hexane (B92381) chain, makes it an intriguing building block for the construction of novel supramolecular materials and ionic liquids. Research into multivalent ionic interactions has shown that dicationic molecules can form supramolecular ionic networks. nih.gov For example, an ionic material created from a dication composed of two tetraalkyl phosphonium moieties (structurally analogous to the quaternary ammonium (B1175870) groups in hexamethonium) linked covalently and a porphyrin tetracarboxylate exhibited properties of a functional, polymer-like material with extremely high viscosity at room temperature. nih.gov

This precedent suggests a promising future for Hexamethonium hydroxide (B78521) in the design of "supramolecular ionic networks." By pairing the hexamethonium dication with various multivalent anions, researchers can potentially create a new class of materials with tunable physical properties. These materials could find applications as electrolytes, self-healing polymers, or advanced rheology modifiers. The ability to form extended ionic networks opens the door to materials that bridge the gap between small-molecule ionic liquids and traditional polymers.

Table 1: Potential Applications of Hexamethonium-Based Supramolecular Materials

Potential Application AreaUnderlying PrincipleExample Functionality
Solid-State Electrolytes Formation of an ordered ionic network facilitates ion transport.Development of safer, high-performance batteries.
Self-Healing Materials Reversible ionic bonds within the supramolecular structure.Materials that can repair damage autonomously.
Advanced Gels & Thickeners Strong intermolecular ionic interactions leading to high viscosity.Novel rheology modifiers for industrial or consumer products.
Functional Scaffolds Incorporation of functional anions into the ionic network.Materials with catalytic, optical, or sensing properties.

Advanced Spectroscopic and Structural Analyses of Receptor-Ligand Interactions

While hexamethonium is known to be a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, the precise molecular details of its binding and channel-blocking mechanism are still areas of active investigation. wikipedia.org Advanced spectroscopic techniques are critical tools for elucidating these complex interactions at an atomic level.

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, for instance, has been successfully used to probe the conformational changes in G protein-coupled receptors (GPCRs) upon ligand binding. nih.govrsc.org This technique can detect subtle shifts in the vibrational frequencies of the protein's amide bonds, providing a fingerprint of the receptor's activation or deactivation state. nih.gov A similar approach, known as double-ligand difference spectroscopy, has been developed to isolate the specific vibrational bands of amino acid residues that interact with individual functional groups on a ligand. semanticscholar.org This method has been applied to study the interactions between the nAChR and various agonists, identifying key residues like tyrosine and arginine in the binding process. semanticscholar.org

Future research could apply these powerful spectroscopic methods to the hexamethonium-nAChR complex. By comparing the FTIR difference spectra of the receptor in its unbound, acetylcholine-bound, and hexamethonium-bound states, researchers could:

Pinpoint the specific amino acid residues that form the hexamethonium binding pocket.

Characterize the conformational changes induced by hexamethonium that lead to channel blockade.

Differentiate the structural impact of hexamethonium from that of agonists, providing a clearer picture of its antagonist action.

Table 2: Spectroscopic Techniques for Analyzing Hexamethonium-Receptor Interactions

TechniqueInformation GainedPotential Research Focus for Hexamethonium
ATR-FTIR Spectroscopy Ligand-induced conformational changes in the receptor backbone. nih.govrsc.orgCharacterizing the unique structural state of the nAChR when blocked by hexamethonium.
Double-Ligand Difference Spectroscopy Vibrational modes of specific residues interacting with the ligand. semanticscholar.orgIdentifying the precise contact points between the quaternary ammonium groups of hexamethonium and the receptor protein.
X-ray Crystallography / Cryo-EM High-resolution 3D structure of the receptor-ligand complex.Obtaining a static, atomic-level snapshot of hexamethonium within the nAChR ion channel.

Development of Refined Experimental Probes and Derivatives for Enhanced Specificity

The development of chemical derivatives is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and stability of a parent compound. Hexamethonium, with its relatively simple and symmetric structure, provides a versatile scaffold for chemical modification. Research has already demonstrated the potential of this approach with the synthesis of W84, a hexamethonium derivative, and its more stable analogue, CHIN3/6. nih.gov These compounds were developed to act as allosteric modulators of muscarinic receptors, showcasing that the hexamethonium backbone can be adapted to target different receptor types and binding sites. nih.gov

Future efforts in this area could focus on synthesizing novel hexamethonium derivatives with enhanced specificity for particular subtypes of nicotinic receptors. A promising strategy is the development of bitopic ligands, which consist of a primary pharmacophore that binds to the main receptor site and a secondary pharmacophore connected by a linker, designed to interact with a secondary (e.g., allosteric) site. acs.org This approach has been successful in creating highly selective ligands for other receptor systems, such as dopamine (B1211576) receptors. acs.org

By systematically modifying the length and composition of the alkyl chain in hexamethonium or by asymmetrically substituting the terminal quaternary ammonium groups, researchers could develop a new generation of molecular probes. These refined probes would be invaluable for:

Mapping the structural and functional differences between various nAChR subtypes.

Investigating the physiological roles of specific ganglionic receptors with greater precision.

Serving as lead compounds for the development of new therapeutics with fewer off-target effects.

Applications in Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes through waste prevention, the use of safer solvents, and improved energy efficiency. The synthesis of quaternary ammonium compounds (QACs) like Hexamethonium hydroxide is an area where these principles can be readily applied.

Traditional syntheses of QACs often involve the use of alkyl halides and volatile organic solvents. tsijournals.comresearchgate.net Green chemistry offers several more sustainable alternatives. One promising approach is the use of other quaternary ammonium salts themselves as recyclable, environmentally friendly reaction media for organic syntheses. organic-chemistry.org Furthermore, research into the synthesis of QACs is exploring the use of starting materials derived from renewable resources, such as natural oils like coconut and canola oil. researchgate.netresearchgate.net These natural feedstocks can be converted into the necessary amine or amide intermediates for quaternization. researchgate.netresearchgate.net

Another key aspect of green chemistry is designing molecules for degradation to prevent their persistence in the environment. rsc.org While hexamethonium itself is composed of stable C-N and C-C bonds, future research could focus on designing "greener" analogues that incorporate biodegradable linkages, such as ester or thioether bonds, into their structure. rsc.org This would allow the molecule to perform its intended function before breaking down into less harmful components.

Table 3: Green Chemistry Principles Applied to this compound

Green Chemistry PrincipleTraditional MethodSustainable Alternative
Use of Renewable Feedstocks Petroleum-based starting materials.Synthesis from intermediates derived from natural oils (e.g., coconut oil). researchgate.netresearchgate.net
Safer Solvents & Auxiliaries Use of volatile organic solvents.Utilizing quaternary ammonium salts as recyclable reaction media. organic-chemistry.org
Design for Degradation Stable C-C and C-N backbone.Designing derivatives with biodegradable functional groups (e.g., esters). rsc.org
Atom Economy Multi-step syntheses with potential for byproducts.Optimizing reaction pathways, such as one-pot syntheses, to maximize incorporation of starting materials into the final product. organic-chemistry.org

Continued Elucidation of Novel Modulatory Mechanisms (e.g., P2-nicotinic Receptor Interaction)

Emerging research indicates that the function of nAChRs can be modulated by interactions with other types of receptors, a phenomenon known as receptor crosstalk. Of particular interest is the functional interaction between nAChRs and P2X receptors, which are ligand-gated ion channels activated by ATP. Studies in enteric and submucosal neurons have revealed a mutually inhibitory interaction, or cross-inhibition, between these two receptor types when they are co-activated. nih.govnih.gov

This interaction is rapid and appears to be mediated by a close physical association between the receptors, potentially forming a functional receptor complex. nih.gov When acetylcholine (ACh) and ATP are applied simultaneously, the resulting current is smaller than the sum of the individual currents, indicating that the activation of one channel type inhibits the other. nih.gov Hexamethonium has been a crucial pharmacological tool in these studies, used to selectively block the nAChR component of the response and isolate the P2X receptor current. nih.gov

Future research will continue to unravel the molecular mechanisms behind this nAChR-P2X receptor crosstalk. Key unanswered questions include:

What are the specific receptor subunits involved in this interaction? nih.gov

Does the interaction involve a direct physical coupling of the channel proteins?

What are the physiological consequences of this cross-inhibition in synapses that utilize both ACh and ATP as neurotransmitters?

Hexamethonium and its future derivatives will remain indispensable tools for dissecting these complex modulatory mechanisms, helping to build a more complete understanding of synaptic transmission in the autonomic and central nervous systems.

Q & A

What is the experimental evidence for hexamethonium hydroxide's role as a neuronal nicotinic receptor antagonist in motor nerve terminals?

Level: Basic
this compound acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). In rat motor nerve terminals, its mechanism was demonstrated via endplate current (e.p.c.) and miniature endplate current (m.e.p.c.) analysis. Studies showed that 200 µM hexamethonium reduced the decay time constant of e.p.cs and m.e.p.cs , indicating ion channel block. However, reconvolution analysis confirmed that this block did not significantly alter quantal content (m), allowing researchers to isolate its prejunctional effects on acetylcholine release modulation .

How can conflicting data on hexamethonium's frequency-dependent effects on acetylcholine release be resolved?

Level: Advanced
Hexamethonium increases quantal content (m) at low stimulation frequencies (≤2 Hz) but has no effect at high frequencies (≥50 Hz). This contradiction arises from its dual action: (1) blocking prejunctional nAChRs (enhancing release via disinhibition) and (2) modulating calcium-dependent release mechanisms. For example, lowering extracellular [Ca²⁺] from 2.0 mM to 0.5 mM abolishes its low-frequency augmentation, suggesting Ca²⁺ dependency in feedback regulation. Researchers should control ion concentrations and use binomial quantal analysis to differentiate prejunctional vs. postjunctional effects .

What methodological considerations are critical when using this compound as a structure-directing agent in zeolite synthesis?

Level: Advanced
this compound templates specific pore architectures in zeolites (e.g., ITQ-24, EU-1). Key parameters include:

  • pH : Hydroxide media (pH >10) stabilize the hexamethonium cation.
  • Temperature : Optimal crystallization occurs at 150–170°C for 3–7 days.
  • Ge/Si ratio : Higher Ge content promotes d4r (double-4-ring) unit formation, critical for ITQ-24’s 12 × 12 × 10-ring channel system.
    Post-synthesis, calcination at 550°C removes the template, confirmed via XRD and N₂ adsorption-desorption .

How should researchers address ethical and safety concerns when designing studies involving this compound?

Level: Advanced
Historical failures (e.g., the 2001 Johns Hopkins trial) highlight risks of inadequate toxicity reviews. Key steps:

Literature Review : Prioritize adverse event reports, even if unpublished (e.g., pulmonary toxicity noted in 1953–1962 studies).

IRB Protocols : Disclose all known risks, including non-FDA-approved uses.

Data Transparency : Report all adverse events, regardless of perceived relevance.

Alternative Models : Use in vitro or animal models before human trials .

What analytical methods utilize this compound for nitrate quantification in environmental samples?

Level: Basic
In capillary electrophoresis (CE), this compound is part of the background electrolyte (BGE) for indirect UV detection of nitrate. A typical BGE contains:

  • 5 mM pyromellitic acid
  • 0.5 mM this compound
  • 0.5 mM triethanolamine (pH 8.3)
    This method achieves ppb-level sensitivity in lake water, with optimized injection volumes (50 nL) and separation voltages (20 kV). Validation includes spike recovery tests (90–110%) and comparison with ion chromatography .

How does this compound's ion channel block impact electrophysiological data interpretation?

Level: Advanced
At high concentrations (>100 µM), hexamethonium blocks postjunctional nAChR ion channels, reducing m.e.p.c. amplitudes. To isolate prejunctional effects:

  • Driving Function Analysis : Subtract ion channel block artifacts from e.p.cs/m.e.p.cs .
  • Reconvolution : Simulate unblocked currents to calculate true quantal content.
  • Calcium Manipulation : Compare results under varying [Ca²⁺] to differentiate presynaptic vs. postsynaptic actions.
    This approach revealed that hexamethonium’s quantal content augmentation is frequency-dependent and Ca²⁺-sensitive .

What are the storage and handling protocols for this compound to ensure experimental reproducibility?

Level: Basic

  • Storage : 2–8°C in sealed, light-resistant containers to prevent degradation.
  • Purity Checks : Verify ≤0.01% halide impurities (e.g., via ion chromatography).
  • Safety : Use PPE (gloves, goggles) due to Skin Corrosion Category 1B (H314).
  • Solution Stability : Aqueous solutions (~0.1 M) are stable for 6 months if refrigerated and pH-adjusted to 10–12 .

How can researchers mitigate publication bias when reporting this compound studies?

Level: Advanced

  • Pre-registration : Submit protocols to repositories (e.g., ClinicalTrials.gov ) before data collection.
  • Negative Results : Publish in dedicated journals (e.g., Journal of Negative Results).
  • Data Sharing : Deposit raw datasets in public repositories (e.g., Zenodo).
  • Ethics Compliance : Journals and IRBs should mandate full disclosure of adverse events, as seen in post-2001 reforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.